

¹H NMR spectrum of 2-Bromo-4-methyl-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitrobenzaldehyde

Cat. No.: B068024

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An in-depth analysis of the ¹H NMR spectrum of **2-Bromo-4-methyl-5-nitrobenzaldehyde** is crucial for researchers, scientists, and professionals in drug development for structural verification and quality assessment. While direct experimental data for this specific compound is not readily available in public databases, a comprehensive understanding can be derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy. This guide provides a predicted ¹H NMR spectral data, a detailed experimental protocol for its acquisition, and visualizations to illustrate molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for **2-Bromo-4-methyl-5-nitrobenzaldehyde** is based on the known data for 2-bromo-4-nitrobenzaldehyde and the expected influence of the methyl group at the C4 position. The electron-donating nature of the methyl group and its steric effects will alter the chemical environment of the aromatic protons. The predicted data is summarized in the table below, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).

Signal Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]
Aldehyde Proton (-CHO)	~10.3	Singlet (s)	1H	N/A
Aromatic Proton (H-3)	~8.3	Singlet (s)	1H	N/A
Aromatic Proton (H-6)	~8.0	Singlet (s)	1H	N/A
Methyl Protons (-CH ₃)	~2.7	Singlet (s)	3H	N/A

Experimental Protocols

A standard experimental protocol for obtaining the ¹H NMR spectrum of **2-Bromo-4-methyl-5-nitrobenzaldehyde** is detailed below.

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **2-Bromo-4-methyl-5-nitrobenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Solvent: CDCl₃

- Temperature: 298 K
- Spectral Width: 0-16 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-64 (depending on sample concentration)

Data Processing:

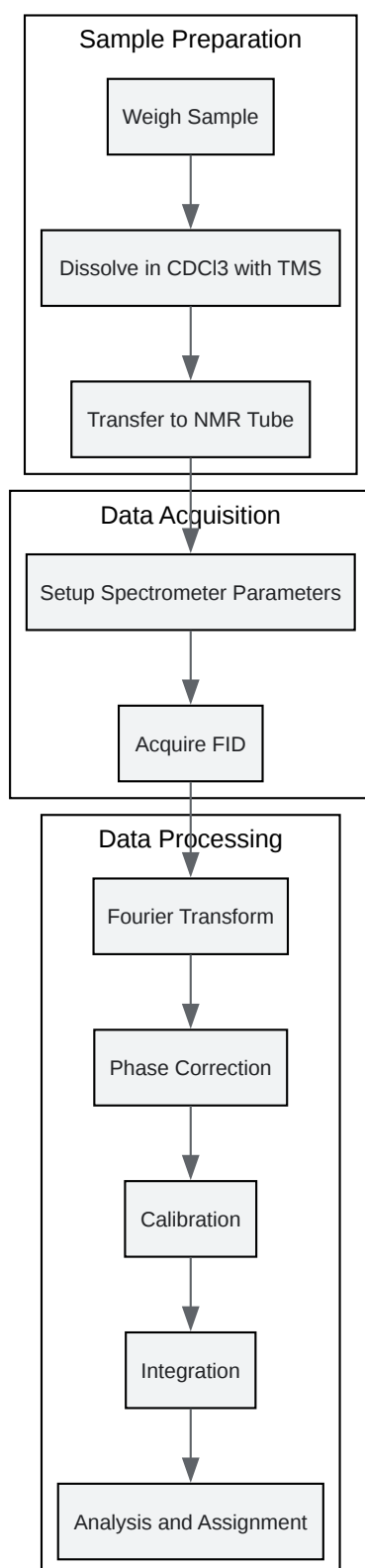
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.
- Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons.

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of **2-Bromo-4-methyl-5-nitrobenzaldehyde** with proton numbering.

Experimental Workflow for ^1H NMR Spectroscopy



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Caption: Workflow for acquiring and processing a ^1H NMR spectrum.

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